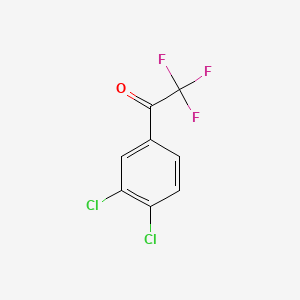

3',4'-Dichloro-2,2,2-trifluoroacetophenone

説明

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

The incorporation of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. numberanalytics.comwikipedia.org These characteristics impart high thermal stability and resistance to metabolic degradation. numberanalytics.comresearchgate.net

In medicinal chemistry, the strategic placement of fluorine atoms can enhance a drug's efficacy. researchgate.net It can improve properties such as bioavailability, lipophilicity (the ability to dissolve in fats), and metabolic stability, which can lead to a longer-lasting effect. numberanalytics.comnumberanalytics.com An estimated 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.orgworktribe.com

Beyond pharmaceuticals, organofluorine compounds are crucial in agrochemicals and materials science. numberanalytics.comwikipedia.org In materials science, they are used to create advanced materials like fluoropolymers, which are known for their chemical resistance and durability. numberanalytics.comworktribe.com

Overview of Dichloro-2,2,2-trifluoroacetophenone Derivatives

Dichloro-2,2,2-trifluoroacetophenone derivatives are a class of compounds that feature a trifluoroacetyl group and two chlorine atoms attached to the phenyl ring. These compounds serve as versatile intermediates in organic synthesis. The specific positioning of the chlorine atoms on the phenyl ring (e.g., 3',5'-, 2',5'-, 2',4'-, 2',3'-, or 3',4'-) influences the compound's reactivity and its subsequent applications. chemicalbook.com

One of the most well-documented derivatives is 3',5'-Dichloro-2,2,2-trifluoroacetophenone (B156584). It is a key intermediate in the synthesis of veterinary drugs such as Fluralaner, Afoxolaner, and Lotilaner. google.com The trifluoromethyl ketone group is a key functional group that enhances the biological activity of the final product. The synthesis of these derivatives often involves Grignard reactions with trifluoroacetic anhydride (B1165640) or other trifluoroacetylating agents. google.comchemicalbook.comquickcompany.in

The general structure of these derivatives makes them valuable building blocks for creating more complex molecules with specific properties, particularly in the development of new pharmaceutical and agrochemical agents. chemimpex.com

Research Landscape of 3',4'-Dichloro-2,2,2-trifluoroacetophenone

The research on this compound is primarily focused on its role as a chemical intermediate and building block in synthetic chemistry. While less prominent in the literature than its 3',5'-isomer, it remains a compound of interest for creating specific molecular architectures. Its properties are defined by the unique arrangement of its functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 125733-43-9 |

| Molecular Formula | C₈H₃Cl₂F₃O |

| Molecular Weight | 243.01 g/mol |

Data sourced from Santa Cruz Biotechnology. scbt.com

The primary area of investigation for this compound is its synthesis and subsequent use in creating more complex molecules for potential biological evaluation. Researchers in proteomics and medicinal chemistry may utilize it as a starting material for developing novel compounds. scbt.com Its reactivity is largely dictated by the trifluoromethyl ketone group and the electron-withdrawing nature of the two chlorine atoms on the aromatic ring.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3',5'-Dichloro-2,2,2-trifluoroacetophenone |

| 2',3'-Dichloro-2,2,2-trifluoroacetophenone |

| 2',4'-Dichloro-2,2,2-trifluoroacetophenone |

| 2',5'-Dichloro-2,2,2-trifluoroacetophenone |

| Afoxolaner |

| Fluralaner |

| Lotilaner |

Structure

3D Structure

特性

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBUNUGOMAFWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374229 | |

| Record name | 3',4'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125733-43-9 | |

| Record name | 3',4'-Dichloro-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 125733-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dichloro 2,2,2 Trifluoroacetophenone Derivatives

Grignard Reagent Approaches for Trifluoroacetophenone Construction

The use of Grignard reagents represents a foundational method for constructing the carbon skeleton of trifluoroacetophenones. This approach involves the reaction of an arylmagnesium halide with a reagent that can deliver a trifluoroacetyl group.

Synthesis via Bromo-substituted Arenes and Trifluoroacetyl Reagents

A common strategy for synthesizing aryl trifluoromethyl ketones involves the preparation of a Grignard reagent from a corresponding bromo-substituted arene. For the synthesis of 3',4'-Dichloro-2,2,2-trifluoroacetophenone, the process would start with 1-bromo-3,4-dichlorobenzene. This starting material is reacted with magnesium metal in an appropriate ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the 3,4-dichlorophenylmagnesium bromide Grignard reagent.

This organometallic intermediate is then reacted with a trifluoroacetylating agent. Various reagents can serve this purpose, including ethyl trifluoroacetate (B77799), trifluoroacetic anhydride (B1165640), or N-trifluoroacetyl amides like 1-(trifluoroacetyl)piperidine. The reaction is typically conducted at low temperatures, such as -70°C, to control reactivity and minimize side reactions. A related synthesis for the 3',5'-dichloro isomer from 1-bromo-3,5-dichlorobenzene (B43179) has been documented, reacting the corresponding Grignard reagent with trifluoroacetic anhydride at reduced temperatures. google.com Another procedure utilizes methyl trifluoroacetate as the acylating agent, reacting with the Grignard reagent prepared from 1-bromo-3,5-dichlorobenzene in THF. chemicalbook.com

The general reaction scheme is as follows:

Formation of Grignard Reagent: Ar-Br + Mg → Ar-MgBr

Acylation: Ar-MgBr + CF₃CO-X → Ar-CO-CF₃ + MgBrX (where X is a leaving group like -OEt, -OCOCF₃, or a piperidinyl group)

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired trifluoroacetophenone product. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the electrophile.

For instance, the formation and subsequent reaction of the Grignard reagent are highly sensitive to temperature. Initiating the Grignard formation may require gentle heating, but the subsequent acylation step is almost always performed at low temperatures (-78 °C to 0 °C) to prevent side reactions, such as the addition of a second Grignard reagent to the ketone product. google.com

The choice of the trifluoroacetylating agent also impacts the reaction's efficiency. While trifluoroacetic anhydride is highly reactive, it can sometimes lead to the formation of byproducts. Reagents like ethyl trifluoroacetate or specialized amides can offer better control and selectivity. google.com In some cases, organolithium reagents, such as tert-butyllithium, are used instead of Grignard reagents, which can offer different reactivity profiles and may be necessary for less reactive aryl bromides, although this often requires even more stringent temperature control (-78 °C). chemicalbook.com The use of "TurboGrignard" reagents, which are solutions of isopropylmagnesium chloride and lithium chloride, can facilitate the initial formation of the aryl Grignard reagent from the aryl bromide under milder conditions. chemicalbook.com

| Aryl Halide | Organometallic Reagent | Trifluoroacetyl Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3,5-dichlorobenzene | tert-Butyllithium | Trifluoroacetic anhydride | THF, -78 °C to RT | 48% | chemicalbook.com |

| 1-Bromo-3,5-dichlorobenzene | TurboGrignard (i-PrMgCl·LiCl) | Methyl trifluoroacetate | THF, -10 °C to 25 °C | 75.7% | chemicalbook.com |

| 3,5-Dichlorobromobenzene | tert-Butyllithium | Trifluoroacetic anhydride | -78°C | 41% | google.com |

| 3,5-Dichlorobromobenzene | Grignard Reagent | 1-Trifluoroacetyl piperidine | -78°C | 37% | google.com |

Alternative Synthetic Routes to Fluorinated Ketones

Beyond traditional Grignard reactions, several other methodologies have been developed for the synthesis of fluorinated ketones, including the target compound class. These alternative routes can offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Friedel-Crafts Acylation Strategies for Fluoroacetophenones

Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. organic-chemistry.org In this approach, an aromatic compound, such as 1,2-dichlorobenzene, reacts with an acylating agent in the presence of a strong Lewis acid catalyst. For the synthesis of this compound, the acylating agent would be a trifluoroacetyl source like trifluoroacetyl chloride or trifluoroacetic anhydride, and the catalyst is typically aluminum chloride (AlCl₃). nih.gov

The mechanism involves the formation of a highly electrophilic acylium ion (CF₃CO⁺) from the reaction between the acylating agent and the Lewis acid. This ion then attacks the electron-rich aromatic ring of 1,2-dichlorobenzene. The reaction's primary challenge is controlling the regioselectivity. The two chlorine atoms on the benzene (B151609) ring are deactivating and ortho-, para-directing. Acylation will predominantly occur at the position para to one chlorine and ortho to the other, leading to the desired 3',4'-dichloro isomer. However, because the ring is deactivated, forcing conditions may be required, which can sometimes lead to lower yields or side reactions. organic-chemistry.org

Photocatalytic Methods for Trifluoromethyl Ketone Formation from Alkyl Bromides

A more recent and innovative approach involves the use of photocatalysis to generate trifluoromethyl ketones from alkyl bromides and trifluoroacetic anhydride (TFAA). dicp.ac.cnnih.gov This method features a dual-catalysis system using visible light and a halogen-atom-transfer (XAT) catalyst. researchgate.net The reaction proceeds via a radical-radical cross-coupling mechanism. dicp.ac.cnnih.gov

In this process, an excited photocatalyst initiates the formation of an alkyl radical from an alkyl bromide. Concurrently, TFAA serves as a precursor to a stabilized trifluoromethyl radical. dicp.ac.cn The coupling of the alkyl radical and the trifluoromethyl radical ultimately yields the aliphatic trifluoromethyl ketone. researchgate.net While this method is primarily demonstrated for the synthesis of aliphatic ketones, it represents a significant advancement in forming the trifluoromethyl ketone functional group under mild conditions. dicp.ac.cnnih.govresearchgate.net This strategy provides straightforward access to these compounds from readily available starting materials. dicp.ac.cnnih.gov

Trifluoromethylation of Carboxylic Acid Precursors

Directly converting carboxylic acids into trifluoromethyl ketones is a highly efficient and atom-economical strategy. organic-chemistry.org This transformation avoids the need to pre-form organometallic reagents and often shows broad functional group tolerance. organic-chemistry.org For the synthesis of this compound, the starting material would be 3,4-dichlorobenzoic acid.

One effective method involves activating the carboxylic acid with an anhydride, such as trifluoroacetic anhydride (TFAA), in the presence of trimethyl(trifluoromethyl)silane (TMSCF₃). organic-chemistry.org This reaction is believed to proceed through the in situ formation of a mixed anhydride intermediate. The nucleophilic addition of the trifluoromethyl group from TMSCF₃, followed by elimination, yields the final aryl trifluoromethyl ketone. organic-chemistry.org This approach is a practical and scalable alternative to traditional methods that may require harsher conditions or multi-step sequences. organic-chemistry.org Other protocols utilize photoredox and copper catalysis to achieve the decarboxylative trifluoromethylation of aliphatic carboxylic acids, showcasing the versatility of using carboxylic acid precursors. nih.gov

| Methodology | Typical Substrates | Key Reagents | General Conditions | Key Advantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Arenes (e.g., 1,2-dichlorobenzene) | CF₃COCl or (CF₃CO)₂O, AlCl₃ | Often requires stoichiometric Lewis acid | Direct acylation of aromatic rings organic-chemistry.org |

| Photocatalytic Method | Alkyl Bromides | Trifluoroacetic anhydride, Photocatalyst | Visible light, ambient temperature acs.org | Mild conditions, radical-based dicp.ac.cnnih.gov |

| Carboxylic Acid Trifluoromethylation | Aryl/Aliphatic Carboxylic Acids | TMSCF₃, Activating Agent (e.g., TFAA) | Elevated temperatures (e.g., 120 °C) organic-chemistry.org | High functional group tolerance, direct conversion organic-chemistry.orgorganic-chemistry.org |

Stereoselective and Enantioselective Synthesis of Trifluoroacetophenone Derivatives

The synthesis of chiral molecules containing a trifluoromethyl group is of significant interest in medicinal and materials chemistry due to the unique properties imparted by the trifluoromethyl moiety. Trifluoroacetophenone derivatives, including this compound, serve as prochiral substrates for a variety of stereoselective and enantioselective transformations. These reactions aim to create stereogenic centers with high levels of control, leading to optically active alcohols, amines, and other valuable chiral building blocks. Methodologies for achieving this include asymmetric hydrogenation, transfer hydrogenation, and enzymatic reductions, which provide access to enantiomerically enriched products.

Due to their stereoelectronic properties, trifluoromethyl ketones present a challenge in asymmetric synthesis. rsc.org The small size difference between the phenyl and trifluoromethyl groups can make achieving high enantioselectivity difficult. rsc.org Nevertheless, significant progress has been made through the development of specialized catalytic systems.

One of the most efficient methods for the enantioselective reduction of trifluoroacetophenone derivatives is asymmetric hydrogenation using metal catalysts with chiral ligands. rsc.orgresearchgate.net Iridium-based catalysts, in particular, have demonstrated high efficiency and enantioselectivity. For instance, iridium complexes with f-amphol and f-ampha catalysis systems have been successfully used for the synthesis of chiral secondary 2,2,2-trifluoroethanols, achieving both high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). rsc.org Similarly, rhodium(III) monohydride complexes bearing Josiphos-type diphosphine ligands have been developed for the asymmetric hydrogenation of 2,2,2-trifluoroacetophenones. researchgate.net

Asymmetric transfer hydrogenation offers an alternative approach, often using more readily available hydrogen donors like isopropanol (B130326) or formic acid. While some systems have shown moderate enantioselectivities for the reduction of 2,2,2-trifluoroacetophenone (B138007), recent advancements have improved outcomes. rsc.org An electrochemically promoted asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone using a chiral Ru complex has been reported to produce (R)-α-(Trifluoromethyl)benzyl alcohol in 96% yield and 94% ee under mild conditions.

Biocatalysis, utilizing whole cells or isolated enzymes, presents an environmentally friendly pathway to chiral trifluoromethylated alcohols. researchgate.net Ketoreductases, for example, can reduce trifluoroacetophenones with high conversion rates and favorable enantioselectivity. researchgate.net The use of alcohol dehydrogenases (ADHs) in whole-cell bioconversions is another effective strategy for producing compounds like α-(trifluoromethyl)benzyl alcohol. researchgate.net

Beyond reduction reactions, other enantioselective transformations have been developed. The asymmetric biomimetic transamination of trifluoromethyl ketones, using a chiral pyridoxamine (B1203002) catalyst, yields optically active α-trifluoromethyl amines with high yields (81–98%) and excellent enantioselectivities (88–95% ee). acs.org Furthermore, palladium-catalyzed asymmetric allylation of trifluoromethylated 1,3-diketones provides an efficient route to chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones. acs.org

These methodologies are broadly applicable to a range of substituted trifluoroacetophenones, allowing for the synthesis of a diverse library of chiral trifluoromethylated compounds.

Research Findings on Enantioselective Synthesis of Trifluoroacetophenone Derivatives

| Method | Catalyst / Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Ref. |

| Asymmetric Hydrogenation | Iridium/f-amphol | 2,2,2-Trifluoroacetophenone | Chiral 2,2,2-Trifluoroethanol (B45653) | up to 99 | up to 99 | rsc.org |

| Electrochemically Promoted Asymmetric Transfer Hydrogenation | Chiral Ru Complex | 2,2,2-Trifluoroacetophenone | (R)-α-(Trifluoromethyl)benzyl alcohol | 96 | 94 | |

| Asymmetric Biomimetic Transamination | Chiral Pyridoxamine | Aryl-substituted Trifluoromethyl Ketones | Chiral α-Trifluoromethyl Amines | 81-98 | 88-95 | acs.org |

| Palladium-Catalyzed Asymmetric Allylation | Palladium / Chiral Ligand | Trifluoromethylated 1,3-Diketones | Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-diketones | Good | Good | acs.org |

| Asymmetric Reduction | Optically Active Grignard Reagent | 2,2,2-Trifluoroacetophenone | 2,2,2-Trifluoro-1-phenylethanol | N/A | N/A |

Reactivity and Mechanistic Studies of Substituted Trifluoroacetophenones

Electrophilic Character of the Carbonyl Center

The carbonyl carbon in trifluoroacetophenones is characterized by a significant partial positive charge, rendering it highly electrophilic and susceptible to nucleophilic attack. This enhanced electrophilicity is a direct consequence of the cumulative electron-withdrawing effects of the substituents attached to the acetophenone (B1666503) framework.

The presence of a trifluoromethyl (-CF₃) group is pivotal in defining the reactivity of these ketones. Due to the high electronegativity of fluorine atoms, the -CF₃ group exerts a powerful negative inductive effect (-I), which strongly withdraws electron density from the adjacent carbonyl carbon. cfplus.czmdpi.com This effect significantly increases the positive charge on the carbonyl carbon, making trifluoromethyl ketones excellent electrophiles. cfplus.cz

In 3',4'-Dichloro-2,2,2-trifluoroacetophenone, this effect is further amplified by the two chlorine atoms on the phenyl ring. Chlorine, being an electronegative element, also acts as an electron-withdrawing group via induction. The cumulative inductive effects of the trifluoromethyl and dichloro groups synergistically enhance the electrophilic character of the carbonyl carbon, making it exceptionally reactive towards nucleophiles compared to unsubstituted acetophenone. fluoromart.com Electron-withdrawing groups on an aromatic ring generally increase the electrophilicity and reactivity of a carbonyl carbon towards nucleophiles. askfilo.com

In strongly acidic environments, the carbonyl oxygen of an acetophenone can act as a weak Lewis base and accept a proton. studyraid.com This protonation event generates a resonance-stabilized oxonium ion, which dramatically increases the electrophilicity of the carbonyl carbon. studyraid.com For trifluoromethyl ketones, the presence of the potent electron-withdrawing -CF₃ group facilitates this protonation. researchgate.net Theoretical studies suggest that the Gibbs free energies of protonation are influenced by such groups. researchgate.net The resulting protonated intermediate is highly activated and becomes even more susceptible to reaction with weak nucleophiles. This behavior is fundamental to acid-catalyzed reactions involving these ketones.

Nucleophilic Addition Reactions

The heightened electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition reactions.

Trifluoromethyl ketones are readily reduced by hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), to form the corresponding secondary trifluoromethyl alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol (B129727) or ethanol), to yield the alcohol product. The high electrophilicity of the fluorinated ketone facilitates this reduction.

Table 1: General Reduction of this compound

| Reactant | Reagent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 1-(3',4'-Dichlorophenyl)-2,2,2-trifluoroethanol |

N-Heterocyclic carbenes (NHCs) have been shown to catalyze formal [2+2] cycloaddition reactions between trifluoroacetophenone derivatives and α-aroyloxyaldehydes. beilstein-journals.orgnih.gov This reaction provides access to valuable β-trifluoromethyl-β-hydroxyamides after a subsequent ring-opening step. beilstein-journals.org

The proposed mechanism involves the NHC catalyst attacking the aldehyde to form a Breslow intermediate. nih.govfrontiersin.org This intermediate then undergoes a formal [2+2] cycloaddition with the highly electrophilic trifluoroacetophenone. beilstein-journals.orgnih.gov The resulting β-lactone product is often unstable and is typically subjected to in-situ ring-opening with a nucleophile, such as an amine, to afford the final stable product. beilstein-journals.org Optimization studies have shown that the choice of base and solvent is critical for reaction efficiency. beilstein-journals.orgcore.ac.uk

Table 2: Optimization of NHC-Catalyzed Formal [2+2] Cycloaddition with a Trifluoroacetophenone

| Entry | NHC Precatalyst | Base | Solvent | Conversion (%) | Diastereomeric Ratio (dr) |

| 1 | Catalyst 3 | Triethylamine | THF | 48 | 70:30 |

| 2 | Catalyst 3 | DBU | THF | 55 | 70:30 |

| 3 | Catalyst 3 | Caesium Carbonate | THF | 88 | 70:30 |

Data adapted from a study on trifluoromethylacetophenone. beilstein-journals.org

Radical Reactions Involving Trifluoromethyl Ketones

Trifluoromethyl ketones are also involved in various radical-mediated transformations. These reactions often provide alternative pathways for the synthesis and functionalization of these important molecules.

One approach involves the electrochemical generation of trifluoromethyl radicals (•CF₃) from inexpensive sources like sodium triflinate. researchgate.net These radicals can then add to unsaturated systems, such as alkynes, in an anti-Markovnikov fashion to produce secondary alkyl radicals, which can subsequently be converted to α-trifluoromethyl ketones. researchgate.net

Another significant area is the photoredox-catalyzed α-trifluoromethylation of aromatic ketones. researchgate.net In these reactions, a photocatalyst, upon irradiation with visible light, can facilitate the generation of a trifluoromethyl radical from a suitable precursor, such as trifluoroacetic anhydride (B1165640) (TFAA). researchgate.net This radical then engages in a reaction cascade to install a CF₃ group at the α-position of the ketone. Mechanistic studies suggest the involvement of radical intermediates in these transformations. researchgate.net Furthermore, photoinduced radical relay methods have been developed to synthesize α-CF₃ ketones from alkynes and inexpensive trifluoromethylation reagents under metal-free conditions. chinesechemsoc.org

Table 3: Selected Radical Reactions for the Synthesis of α-Trifluoromethyl Ketones

| Reaction Type | Radical Source | Key Features |

| Electrochemical Trifluoromethylation | Sodium Triflinate (CF₃SO₂Na) | Anodic oxidation generates •CF₃ radicals that add to alkynes. researchgate.net |

| Photoassisted α-Trifluoromethylation | Trifluoroacetic Anhydride (TFAA) | Visible-light photoredox catalysis generates •CF₃ for addition to acetophenones. researchgate.net |

| Photoinduced Radical Relay | Triflate Reagents (e.g., Tf₂O, TES-OTf) | Metal-free, redox-neutral synthesis from alkynes. chinesechemsoc.org |

Anodically Generated Trifluoromethyl Radical Pathways

The generation of trifluoromethyl radicals (•CF₃) through electrochemical methods offers a valuable pathway for the trifluoromethylation of organic molecules. One prominent method involves the anodic oxidation of sodium triflinate (CF₃SO₂Na), an inexpensive and readily available source of trifluoromethyl groups. researchgate.net In this process, the triflinate is oxidized at the anode to produce a trifluoromethyl radical and sulfur dioxide, with a concomitant reduction of water. researchgate.netresearchgate.net

This electrochemical approach can lead to competitive reaction pathways when conducted in the presence of molecules containing multiple reactive sites, such as aryl alkynes. researchgate.net The anodically generated •CF₃ can participate in either oxytrifluoromethylation of the alkyne group or trifluoromethylation of the aromatic ring. researchgate.netresearchgate.net The selectivity of these pathways is influenced by various reaction parameters, including the solvent, electrolyte, water content, and current density. researchgate.netresearchgate.net For instance, studies on aryl alkynes have shown that while the formation of α-trifluoromethyl ketones is often favored, mixtures with aryl-trifluoromethylated products are commonly observed. researchgate.net The radical nature of these transformations is confirmed by the fact that the reaction does not proceed in the absence of an electric current. researchgate.netresearchgate.net

The general mechanism for the anodic generation of the trifluoromethyl radical is outlined below:

Table 1: Anodic Generation of Trifluoromethyl Radical

| Step | Reaction | Description |

|---|---|---|

| 1 | CF₃SO₂⁻ → •CF₃SO₂ + e⁻ | Oxidation of triflinate anion at the anode |

| 2 | •CF₃SO₂ → •CF₃ + SO₂ | Fragmentation of the triflinate radical |

This method represents a significant strategy in organofluorine chemistry for creating C-CF₃ bonds under relatively mild conditions.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, and the strength of C-F bonds increases with the number of fluorine atoms on the same carbon. nih.gov This makes the selective activation and functionalization of a single C-F bond in a trifluoromethyl (CF₃) group a significant chemical challenge. nih.gov Despite this difficulty, methods for the direct transformation of aryl trifluoromethyl (ArCF₃) compounds are highly sought after, particularly in medicinal chemistry for the diversification of molecular scaffolds. nih.gov

Research has led to the development of transition-metal-catalyzed systems capable of activating a single C-F bond in ArCF₃ groups under relatively mild conditions. nih.gov One such system employs a combination of palladium and copper catalysts to achieve the selective reduction of ArCF₃ to ArCHF₂ (a difluoromethyl group). nih.gov This transformation proceeds via a highly selective hydrodefluorination pathway. Mechanistic studies suggest a unique mechanism that provides the basis for developing further transformations based on selective C-F activation. nih.gov

The development of catalysts for C-F bond activation is an active area of research, with goals including the use of more sustainable and earth-abundant metals. researchgate.net The ability to selectively functionalize the CF₃ group opens new avenues for synthesizing novel fluorinated building blocks from readily available trifluoromethyl arenes. metabolomics.seosti.gov

Table 2: Example of Catalytic System for C-F Bond Activation

| Catalyst System | Reactant | Product | Transformation | Source |

|---|

Enzyme Inhibition Mechanisms (e.g., Carboxylesterases)

Trifluoromethyl ketones (TFKs), including substituted trifluoroacetophenones, are recognized as a class of potent, reversible inhibitors of serine hydrolases, such as carboxylesterases (CEs). metabolomics.seresearchgate.netresearchgate.net Carboxylesterases are crucial enzymes involved in the detoxification of xenobiotics and the metabolism of various ester-containing drugs. metabolomics.senih.gov

The inhibitory mechanism of TFKs stems from the strong electron-withdrawing nature of the trifluoromethyl group. metabolomics.se This group intensely polarizes the adjacent carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by the active-site serine residue of the enzyme. metabolomics.se This attack results in the formation of a stable, tetrahedral intermediate that closely mimics the transition state of normal ester hydrolysis. nih.gov However, unlike the natural substrate, this adduct is stabilized because the trifluoromethyl group is a poor leaving group. metabolomics.se The resulting hemiketal adduct effectively sequesters the enzyme, leading to potent, slow-tight-binding, and reversible inhibition. metabolomics.seresearchgate.net

The potency of TFK inhibitors is often high, with inhibition constants (Kᵢ) frequently observed in the nanomolar range. metabolomics.seresearchgate.net The specific structure of the TFK, including the nature of substituents on the aromatic ring and the presence of other functional groups, significantly influences its inhibitory potency and selectivity for different CE isoforms. metabolomics.seresearchgate.net

Table 3: Inhibition of Mammalian Carboxylesterases by Representative Thioether TFKs

| Compound | Alkyl Chain Length | Enzyme | Kᵢ (nM) (5-min preincubation) |

|---|---|---|---|

| 1 | C₁₂ | hiCE | 0.3 |

| 4 | C₁₀ | hiCE | 0.5 |

| 8 | C₈ | hiCE | 1.1 |

| 18 | C₄ | hiCE | 28.3 |

| 1 | C₁₂ | hCE1 | 1.1 |

| 4 | C₁₀ | hCE1 | 1.3 |

| 8 | C₈ | hCE1 | 3.5 |

| 18 | C₄ | hCE1 | 1670 |

Data derived from a study on various TFK analogues to illustrate structure-activity relationships. hiCE (human intestinal carboxylesterase), hCE1 (human carboxylesterase 1). Source: metabolomics.se

Derivatization and Functionalization of 3 ,4 Dichloro 2,2,2 Trifluoroacetophenone

Synthesis of Substituted Aryl Trifluoroacetophenones

The synthesis of substituted aryl trifluoroacetophenones from 3',4'-Dichloro-2,2,2-trifluoroacetophenone and its isomers primarily involves the strategic modification of the aromatic ring. While specific literature on the derivatization of the 3',4'-dichloro isomer is limited, analogous reactions with the 3',5'-dichloro isomer provide valuable insights into potential synthetic routes.

A common approach involves the use of Grignard reagents prepared from substituted bromo-dichloro-benzene derivatives. google.com These organometallic intermediates can then react with a trifluoroacetylating agent to yield the desired substituted trifluoroacetophenone. For instance, a general method for synthesizing 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) derivatives starts with a 1-bromo-3,5-dichloro-4-substituted compound, which is first converted into a Grignard reagent. google.com This reagent is subsequently reacted with a trifluoroacetyl compound, followed by acidic workup, to produce the final product. google.com This methodology allows for the introduction of various substituents at the 4'-position of the dichlorinated ring.

The following table summarizes the synthesis of various substituted dichlorotrifluoroacetophenones based on this principle:

| Starting Material | Reagents | Product |

| 1-Bromo-3,5-dichloro-4-fluorobenzene | 1. Mg, 2. Trifluoroacetyl diethylamine, 3. Acid | 3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone |

| 1-Bromo-3,5-dichloro-4-aminobenzene | 1. Mg, 2. Trifluoroacetyl diethylamine, 3. Acid | 3',5'-Dichloro-4'-amino-2,2,2-trifluoroacetophenone |

| 1,3,5-Trichlorobenzene | 1. Mg, 2. Trifluoroacetyl diethylamine, 3. Acid | 3',4',5'-Trichloro-2,2,2-trifluoroacetophenone |

This data is based on the synthesis of 3',5'-dichloro isomers, which serves as a model for potential reactions with the 3',4'-dichloro isomer.

Introduction of Diverse Functional Groups for Structure-Reactivity Relationship Studies

The introduction of diverse functional groups onto the this compound scaffold is crucial for understanding structure-reactivity relationships. The electron-withdrawing nature of the trifluoromethyl group and the two chlorine atoms significantly influences the reactivity of the aromatic ring and the carbonyl group.

By systematically varying the substituents on the aromatic ring, researchers can probe the electronic and steric effects on the molecule's chemical properties. For example, introducing electron-donating groups (e.g., amino, methoxy) or additional electron-withdrawing groups (e.g., nitro) at different positions would alter the electron density distribution within the molecule. This, in turn, would affect its susceptibility to nucleophilic or electrophilic attack.

Regioselective Modifications and Their Impact on Chemical Behavior

Regioselectivity, the control of the position of chemical modification, is a key aspect of synthesizing specific derivatives of this compound. The existing chlorine atoms and the trifluoroacetyl group act as directing groups in electrophilic aromatic substitution reactions, influencing the position of incoming substituents.

The trifluoroacetyl group is a meta-directing deactivator, while the chlorine atoms are ortho-, para-directing deactivators. The interplay of these directing effects determines the regiochemical outcome of reactions such as nitration, halogenation, and acylation. The precise location of a newly introduced functional group can significantly alter the molecule's steric and electronic properties, thereby influencing its subsequent chemical behavior and potential biological activity.

For instance, the introduction of a nitro group would further deactivate the ring towards electrophilic substitution and make the carbonyl carbon more susceptible to nucleophilic attack. Conversely, the introduction of an activating group could facilitate further substitutions. Understanding and controlling the regioselectivity of these modifications is paramount for the rational design and synthesis of new compounds with desired properties.

Computational Chemistry and Spectroscopic Characterization in Research of Trifluoroacetophenones

Quantum Chemical Investigations (e.g., DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are foundational tools for investigating the electronic structure and energy of molecules from first principles. arxiv.orgstackexchange.com These computational approaches allow for the detailed study of molecular properties and transformations. nih.gov DFT, in particular, is widely used due to its balance of computational cost and accuracy, making it suitable for studying complex systems. researchgate.net Ab initio methods, while often more computationally intensive, can provide highly accurate results for energy and molecular properties. rsc.org

A primary application of quantum chemistry is the exploration of reaction mechanisms. numberanalytics.comethz.ch By calculating the potential energy surface (PES) for a given reaction, researchers can identify the most probable sequence of molecular configurations that transform reactants into products. arxiv.orgnumberanalytics.com This sequence is known as the reaction pathway or Minimum Energy Path (MEP). numberanalytics.com

Key elements of a computed reaction pathway include:

Reactants and Products: Optimized stable molecular geometries.

Transition States (TS): The highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. ethz.ch

Intermediates: Stable species formed during the reaction between the reactant and product stages. numberanalytics.com

For instance, DFT calculations can be employed to model the reaction between a trifluoroacetophenone and a nucleophile. The calculations would determine the geometries of the reactants, the transition state for the nucleophilic attack, and the final product. The energy difference between the reactants and the transition state provides the activation energy, a critical factor in determining reaction rates. researchgate.net Studies on trifluoromethylation reactions have successfully used ab initio and DFT calculations to predict energy barriers for different attack mechanisms (e.g., backside vs. frontside), concluding which pathway is more energetically favorable. rsc.org

| Component of Energy Profile | Description | Significance in Reaction Analysis |

|---|---|---|

| Reactants/Products | Initial and final stable molecular structures in a reaction. | Defines the overall energy change (thermodynamics) of the reaction. |

| Transition State (TS) | A maximum energy point on the reaction path, representing an unstable configuration. | The energy of the TS relative to the reactants determines the activation energy and reaction rate (kinetics). |

| Intermediate | A local minimum on the potential energy surface; a species that is formed and consumed during the reaction. | Indicates a multi-step reaction mechanism; can sometimes be isolated or detected experimentally. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A higher activation energy corresponds to a slower reaction rate. |

The reactivity of a molecule is governed by a combination of electronic and steric effects. differencebetween.comwikipedia.org Quantum chemical calculations provide powerful tools to dissect and quantify these influences.

Electronic Effects: These arise from the distribution of electrons in a molecule, including inductive effects, resonance, and orbital interactions. For 3',4'-Dichloro-2,2,2-trifluoroacetophenone, the strongly electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups significantly influence the electron density on the aromatic ring and the carbonyl carbon, making the latter highly electrophilic and susceptible to nucleophilic attack. Computational methods can map the molecular electrostatic potential (MEP), visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Steric Effects: These relate to the spatial arrangement of atoms and the repulsive forces that occur when atoms are forced into close proximity. wikipedia.org Steric hindrance can slow down a chemical reaction by physically impeding the approach of a reactant. wikipedia.org Energy decomposition analysis, a computational technique, can separate the total interaction energy between reacting fragments into distinct components, such as electrostatic attraction, orbital interactions, and steric repulsion. nih.gov This allows researchers to determine whether a reaction barrier is dominated by the energy required to break bonds or by steric repulsion between bulky substituents. nih.govresearchgate.net Quantum chemical studies have shown that for some reactions, what is commonly attributed to increasing steric hindrance is actually a result of weakening electrostatic attraction and less favorable orbital interactions in the transition state. nih.gov

Molecular Dynamics Simulations in Mechanistic Elucidation

While quantum chemical calculations are excellent for mapping static energy profiles, Molecular Dynamics (MD) simulations provide a dynamic view of chemical processes. ethz.ch MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, offering insights into the detailed steps of a reaction mechanism, solvent effects, and conformational changes. nih.gov

In the context of trifluoroacetophenones, MD simulations can be used to:

Model Solvation: Simulate how solvent molecules (e.g., water, ethanol) arrange around the reactant and influence its reactivity. Studies on 2,2,2-trifluoroethanol (B45653) (a related compound) have shown that it can aggregate around peptides, displacing water and creating a microenvironment that favors certain structural formations. nih.gov A similar effect could influence reactions involving this compound in solution.

Explore Conformational Landscapes: Identify the different shapes (conformations) a molecule can adopt and the energy barriers between them. This is crucial for understanding how the molecule's shape affects its ability to react.

Simulate Reaction Events: By using advanced techniques like ab initio MD, where forces are calculated "on-the-fly" using quantum chemistry, it's possible to simulate bond-breaking and bond-forming events directly, providing a detailed picture of the reaction mechanism. arxiv.org

Developing accurate models, or force fields, is critical for meaningful MD simulations. These models are often parameterized using data from both experiments and high-level quantum chemical calculations to reproduce the physicochemical properties of the substance being studied. uq.edu.au

Spectroscopic Techniques in Structural and Mechanistic Analysis

Spectroscopic methods provide the experimental data needed to identify molecules, elucidate their structures, and probe reaction mechanisms. These experimental results are often used in conjunction with computational predictions for validation and deeper interpretation.

NMR spectroscopy is a powerful tool for determining the structure of molecules. For fluorinated compounds like this compound, ¹⁹F NMR is particularly valuable. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it highly sensitive for NMR experiments. wikipedia.org

Key features of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H. wikipedia.org

Wide Chemical Shift Range: ¹⁹F chemical shifts span a range of about 800 ppm, which is significantly larger than for ¹H NMR. wikipedia.org This large dispersion minimizes signal overlap and makes it easier to distinguish between different fluorine environments within a molecule.

Sensitivity to Electronic Environment: The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. dovepress.com For trifluoroacetyl (TFA) groups, such as the one in trifluoroacetophenones, chemical shifts can vary significantly depending on factors like conjugation, solvent polarity, and substrate topology. dovepress.comresearchgate.net This sensitivity makes ¹⁹F NMR an excellent probe for studying interactions and changes in molecular structure. acs.org

| Type of Fluorine-Containing Group | Typical ¹⁹F Chemical Shift Range (ppm) |

|---|---|

| -CF₃ | +40 to +80 |

| -C=O-CF₃ (in trifluoroacetophenones) | -85 to -67 |

| -CF₂- | +80 to +140 |

| Aromatic-F | +80 to +170 |

Note: Chemical shifts are relative to CFCl₃. Negative shifts are upfield. Data sourced from multiple references. wikipedia.orgresearchgate.netucsb.edu

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. uni-siegen.de These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. youtube.com By measuring which frequencies of light a molecule absorbs (IR) or scatters inelastically (Raman), one can identify the functional groups present in the molecule. ksu.edu.sa

IR and Raman spectroscopy are considered complementary techniques due to their different selection rules: horiba.com

IR Spectroscopy: A vibrational mode is IR active if it causes a change in the molecule's dipole moment. It is particularly sensitive to polar bonds and asymmetric functional groups. ksu.edu.sahoriba.com

Raman Spectroscopy: A vibrational mode is Raman active if it causes a change in the molecule's polarizability. It is often more sensitive to non-polar bonds and symmetric functional groups. ksu.edu.sahoriba.com

For this compound, IR spectroscopy would clearly show a strong absorption band for the C=O (carbonyl) stretching vibration, while both IR and Raman would show characteristic vibrations for the C-F bonds, C-Cl bonds, and the aromatic ring. These experimental spectra are often compared with vibrational frequencies calculated using DFT methods to confirm peak assignments and support the proposed molecular structure. researchgate.net

| Feature | Infrared (IR) Spectroscopy | Raman Spectroscopy |

|---|---|---|

| Phenomenon | Absorption of infrared radiation. | Inelastic scattering of monochromatic light (e.g., from a laser). |

| Selection Rule | Requires a change in the molecular dipole moment during vibration. | Requires a change in the molecular polarizability during vibration. |

| Strengths | Sensitive to polar functional groups (e.g., C=O, O-H). Good for quantitative analysis (Beer's Law). | Sensitive to symmetric, non-polar bonds (e.g., C-C, C=C). Often better for aqueous samples as water is a weak Raman scatterer. |

Rotational Spectroscopy for Gas-Phase Structural Elucidation

Rotational spectroscopy is a high-resolution technique that provides invaluable insights into the precise geometric structure of molecules in the gas phase. This method measures the quantized rotational transitions of molecules, which are directly dependent on the molecule's moments of inertia. By analyzing the rotational spectrum, highly accurate rotational constants (A, B, and C) can be determined. These constants are, in turn, used to derive detailed structural parameters such as bond lengths and bond angles for a molecule in its ground vibrational state, free from the intermolecular interactions present in condensed phases. researchgate.net

The experimental setup for these studies typically involves introducing the sample into a high-vacuum chamber where it is subjected to a supersonic expansion. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the complex rotational spectrum and increasing measurement resolution. mdpi.com Pulsed jet Fourier-transform microwave (FTMW) spectroscopy is a common method used to measure the rotational transitions with high precision. mdpi.com

While specific rotational spectroscopy studies on this compound are not prominently available in the reviewed literature, the established application of this technique to TFAP and other substituted acetophenones demonstrates its capability for the unambiguous structural elucidation of such molecules in the gas phase. mdpi.comnih.gov

Comparison of Experimental and Computational Data

A cornerstone of modern chemical research is the synergy between experimental measurements and high-level quantum-chemical computations. In the context of trifluoroacetophenones, comparing experimental data from rotational spectroscopy with computational predictions is crucial for validating theoretical models and gaining a deeper understanding of molecular structure and properties. mdpi.comresearchgate.net

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can predict molecular geometries, rotational constants, and other spectroscopic parameters. preprints.org These theoretical predictions serve as an essential guide for experimentalists, helping to narrow the search for spectral lines and aiding in the assignment of complex rotational spectra. mdpi.com Conversely, the high accuracy of experimentally determined parameters provides a benchmark against which the performance of different computational methods and basis sets can be rigorously evaluated. preprints.org

In the investigation of 2,2,2-trifluoroacetophenone (B138007) (TFAP), researchers have performed detailed comparisons between experimental spectroscopic parameters and those derived from quantum-chemical calculations. mdpi.com For example, the rotational constants obtained from fitting the experimental microwave spectrum are compared against the equilibrium rotational constants calculated from the optimized molecular geometry. Discrepancies between experimental ground-state constants (A₀, B₀, C₀) and calculated equilibrium constants (Ae, Be, Ce) are expected, as the experimental values are averaged over the ground-state molecular vibrations, an effect not typically included in standard geometry optimization calculations. preprints.org However, the close agreement between the two validates the accuracy of the computed structure.

The following table presents a comparison of experimental and theoretical rotational constants for the main isotopologue of the 2,2,2-trifluoroacetophenone-water complex, illustrating the typical level of agreement achieved in such studies.

| Parameter | Experimental Value (MHz) | Theoretical Value (MHz) |

| A | 1344.97513(13) | 1354.1 |

| B | 568.04068(6) | 572.2 |

| C | 402.04689(6) | 405.3 |

| Data derived from a study on the 2,2,2-trifluoroacetophenone-water complex, which combines experimental FTMW spectroscopy and quantum-chemical computations. mdpi.com |

This comparative approach is powerful. When experimental and computational data converge, it provides high confidence in the determined molecular structure. mdpi.com For complex molecules like this compound, where multiple conformations might exist, this dual approach is indispensable for identifying the most stable conformers and accurately describing their geometries. nih.govrsc.org Furthermore, this synergy allows for the investigation of subtle electronic effects, such as the impact of the trifluoromethyl and dichloro substituents on the geometry and electron distribution of the acetophenone (B1666503) framework. mdpi.com

Applications of Dichloro 2,2,2 Trifluoroacetophenone in Advanced Organic Synthesis

Role as Key Intermediates in Pharmaceutical Synthesis

While specific blockbuster drugs derived directly from 3',4'-Dichloro-2,2,2-trifluoroacetophenone are not extensively documented in publicly available literature, its structural features make it a highly valuable intermediate in medicinal chemistry. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design. The CF3 group is strongly electron-withdrawing, which can significantly alter the acidity or basicity of nearby functional groups, impacting a drug molecule's pKa and its interaction with biological targets. nih.gov Furthermore, the CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and its lipophilicity can improve a compound's ability to cross cell membranes.

The closely related isomer, 3',5'-Dichloro-2,2,2-trifluoroacetophenone (B156584), serves as a documented key intermediate in the synthesis of several veterinary pharmaceuticals, including isoxazoline-class ectoparasiticides like Fluralaner, Lotilaner, and Afoxolaner. google.com This highlights the utility of the dichloro-trifluoroacetophenone scaffold in creating complex and biologically active molecules. By extension, the 3',4'-dichloro isomer represents a synthetically important precursor for developing novel pharmaceutical candidates, allowing chemists to explore a different substitution pattern on the phenyl ring to optimize efficacy and safety profiles.

Applications in Agrochemical Development

The development of modern agrochemicals heavily relies on the use of fluorinated organic compounds. researchgate.net Approximately 25% of all licensed herbicides worldwide contain at least one fluorine atom, with the trifluoromethyl group being a particularly prevalent feature. bohrium.com The CF3 group can increase the biological efficacy of a pesticide and its stability in the environment. nih.gov It acts as a strong electron-withdrawing group, which can be crucial for the molecule's mode of action, and its steric bulk can influence binding to target enzymes or receptors. nih.gov

This compound is an important building block for creating new agrochemicals, particularly insecticides, herbicides, and fungicides. The dichlorophenyl moiety is present in numerous existing pesticides, and the addition of a trifluoroacetyl group provides a reactive handle for further chemical elaboration. For instance, this intermediate can be used to synthesize compounds with trifluoromethylpyridine (TFMP) motifs, which are central to a wide range of successful agrochemicals. researchgate.net The development of novel pesticides is critical for managing resistance and improving environmental profiles, and building blocks like this compound are essential tools for researchers in this field. scilit.com

Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethylphenyl Moiety

| Agrochemical | Type | Target/Mode of Action |

|---|---|---|

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |

| Flutolanil | Fungicide | Succinate dehydrogenase inhibitor |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation |

| Fipronil | Insecticide | GABA-gated chloride channel antagonist |

Development of Fluorinated Synthons for Heterocycle Construction

Heterocyclic compounds, which contain rings with at least one non-carbon atom, form the structural core of a vast number of pharmaceuticals and agrochemicals. This compound is a powerful fluorinated synthon for constructing such molecules. The electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles, making it ideal for condensation reactions.

A prime example is the synthesis of trifluoromethyl-substituted benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties. nih.govsemanticscholar.org The synthesis typically involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) with a carbonyl compound. In this context, this compound can react with various o-phenylenediamines to yield a library of 2-(3,4-dichlorophenyl)-2-(trifluoromethyl)benzimidazole derivatives. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and aromatization. This method provides a direct route to complex fluorinated heterocycles that are of significant interest for drug discovery programs. chalcogen.ro

Table 2: Potential Benzimidazole Derivatives from this compound

| Reactant 1 | Reactant 2 (o-phenylenediamine) | Resulting Heterocyclic Core |

|---|---|---|

| This compound | 1,2-Phenylenediamine | 2-(3,4-Dichlorophenyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole |

| This compound | 4,5-Dimethyl-1,2-phenylenediamine | 5,6-Dimethyl-2-(3,4-dichlorophenyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole |

| This compound | 4-Nitro-1,2-phenylenediamine | 2-(3,4-Dichlorophenyl)-5-nitro-2-(trifluoromethyl)-1H-benzo[d]imidazole |

Polymer Chemistry Applications

In materials science, fluorine-containing polymers are highly sought after for their exceptional properties, including high thermal stability, chemical resistance, low dielectric constant, and low surface energy. The trifluoromethyl group is particularly effective at imparting these characteristics.

This compound can serve as a precursor for the synthesis of specialized fluorinated monomers. For instance, it can be converted into a diamine monomer, which can then be used in polycondensation reactions to create high-performance polymers like polyimides. Research on related structures has shown that polyimides derived from trifluoroacetophenone-based monomers exhibit excellent thermal stability and solvent resistance. fluoromart.com The presence of the bulky, rigid CF3 group can disrupt polymer chain packing, which increases solubility and gas permeability while maintaining a high glass transition temperature, making these materials suitable for applications such as gas separation membranes and advanced microelectronics. fluoromart.com

Table 3: Predicted Property Enhancements in Polymers from this compound-Derived Monomers

| Property | Enhancement Attributed to Fluoro-Substituents | Potential Application |

|---|---|---|

| Thermal Stability | High C-F bond energy | Aerospace components, high-temperature coatings |

| Chemical Resistance | Steric shielding and inertness of C-F bonds | Chemical processing equipment, protective liners |

| Dielectric Constant | Low polarizability of the C-F bond | Microelectronics, high-frequency circuit boards |

| Solubility | Disruption of inter-chain packing by CF3 groups | Solution-processable films and coatings |

| Gas Permeability | Increased fractional free volume | Gas separation membranes (e.g., CO2 capture) |

Future Perspectives and Emerging Research Avenues for 3 ,4 Dichloro 2,2,2 Trifluoroacetophenone Research

Novel Catalytic Systems for Efficient Synthesis

Current synthesis of halogenated trifluoroacetophenones often relies on stoichiometric reactions, such as Grignard reactions or Friedel-Crafts acylations using Lewis acid catalysts like aluminum chloride. google.com While effective, these methods can present challenges regarding atom economy and catalyst recyclability. Future research is poised to explore more advanced and efficient catalytic systems.

Exploration of New Reaction Pathways and Transformations

The reactivity of the carbonyl group and the substituted aromatic ring in 3',4'-Dichloro-2,2,2-trifluoroacetophenone offers a platform for a variety of chemical transformations. While research on the specific reaction pathways of this isomer is limited, studies on related compounds suggest promising avenues for exploration.

One potential pathway involves further functionalization of the aromatic ring. For instance, processes involving nitration followed by chlorination have been used to create more highly substituted acetophenones. google.comjustia.com Applying similar methodologies to this compound could lead to the synthesis of novel polychlorinated compounds with potentially useful properties.

Additionally, the transformation of the trifluoroacetyl group is an area of interest. Research on the parent compound, 2,2,2-trifluoroacetophenone (B138007), has explored its potential in oxidation reactions, suggesting that the trifluoromethyl ketone moiety can participate in novel catalytic cycles. researchgate.net Investigating similar oxidative or reductive transformations for the 3',4'-dichloro isomer could unlock new synthetic intermediates and final products.

Table 1: Potential Reaction Pathways for Future Exploration

| Reaction Type | Potential Reagents | Potential Product Class | Reference Concept |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitrating agents (e.g., HNO₃/H₂SO₄), Chlorinating agents (e.g., Cl₂, TCCA) | Polychlorinated/Nitrated Acetophenones | google.comjustia.com |

| Carbonyl Group Oxidation/Reduction | Oxidants (e.g., H₂O₂), Reducing agents (e.g., NaBH₄) | Trifluoromethylated esters, Trifluoromethylated alcohols | researchgate.net |

| Condensation Reactions | Amines, Hydroxylamines | Imines, Oximes, Isoxazolines | General Ketone Chemistry |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. Currently, there is a notable absence of published computational studies specifically focused on this compound. This represents a significant opportunity for future research.

Advanced computational methods, such as Density Functional Theory (DFT), can be employed to model the compound's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. Such studies can provide insights into the molecule's reactivity, stability, and potential interaction with other chemical species. For example, Hirshfeld surface analysis, which has been applied to other dichlorinated compounds, could elucidate the nature and importance of intermolecular interactions, which is crucial for understanding its solid-state properties and crystallization behavior. nih.gov

Table 2: Potential Computational Analyses and Their Applications

| Computational Method | Predicted Property | Potential Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, Spectroscopic properties (NMR, IR), Reaction mechanisms | Guiding synthesis, Predicting reactivity, Characterizing intermediates |

| Hirshfeld Surface Analysis | Intermolecular interactions (e.g., H-bonding, halogen bonding) | Understanding crystal packing, Predicting polymorphism |

| Molecular Docking | Binding affinity to biological targets | Screening for potential agrochemical or pharmaceutical activity |

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research into the synthesis of this compound should prioritize the development of more sustainable and environmentally benign methods.

Current synthetic pathways can involve harsh reagents like fuming sulfuric acid or require cryogenic temperatures, which are energy-intensive. google.comchemicalbook.com A key future goal will be to replace such reagents and conditions with greener alternatives. This could involve the use of solvent-free (neat) reaction conditions, the replacement of volatile organic solvents with safer alternatives like ionic liquids or water, and the development of catalytic processes that operate at ambient temperature and pressure.

Furthermore, the concept of using trifluoroacetophenones themselves as organocatalysts, as demonstrated with the parent compound for epoxidation reactions using the green oxidant hydrogen peroxide, highlights a potential dual role for these molecules in sustainable chemistry. researchgate.net Exploring the catalytic activity of this compound could open new applications in green oxidation chemistry. The focus will be on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks where possible to create a truly sustainable life cycle for this important chemical intermediate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4'-Dichloro-2,2,2-trifluoroacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of halogenated trifluoroacetophenones typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, trifluoroacetophenone derivatives can be synthesized via halogenation of precursor aromatic rings under controlled pH (3–6) to minimize side reactions . Distillation under reduced pressure and solvent extraction (e.g., benzene) are critical for purification . Reaction variables such as temperature (e.g., >110°C for halogenation ), catalyst selection (e.g., copper sulfate for oxidative coupling ), and stoichiometric ratios of halogenating agents must be optimized to maximize yield.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming fluorine and aromatic proton environments. For example, trifluoromethyl groups show distinct signals near -70 ppm .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm) and C-Cl (~550–750 cm) provide structural confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns from chlorine (/) and fluorine atoms .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for purity assessment, especially for intermediates like 3',5'-dichloro analogues .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should assess hydrolysis susceptibility due to electron-withdrawing groups (Cl, CF). Store the compound in anhydrous environments at -20°C, as moisture can trigger decomposition via nucleophilic attack on the carbonyl group . Thermal stability can be evaluated using TGA/DSC, with decomposition temperatures typically >200°C for similar trifluoroacetophenones .

Advanced Research Questions

Q. How do electronic effects of the 3',4'-dichloro and trifluoromethyl groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing CF group deactivates the aromatic ring, directing nucleophiles to meta/para positions. Quantum mechanical calculations (e.g., DFT/B3LYP) reveal reduced electron density at the carbonyl carbon, enhancing electrophilicity . For example, in 3',5'-dichloro analogues, halogen substituents increase the compound’s susceptibility to SNAr reactions with amines or thiols under basic conditions . Kinetic studies using labeling can track substitution pathways .

Q. How can computational modeling resolve contradictions in reported reaction outcomes for halogenated trifluoroacetophenones?

- Methodological Answer : Conflicting data (e.g., regioselectivity in fluorination) may arise from solvent polarity or counterion effects. Molecular electrostatic potential (MEP) maps generated via DFT (e.g., B3LYP/6-311++G(d,p)) identify electrophilic hotspots, while transition-state modeling clarifies steric/electronic barriers . For example, computational studies on 2,2,2-trifluoroacetophenone revealed a 10% deviation in bond angles compared to X-ray data, highlighting the need for solvent correction in simulations .

Q. What experimental strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect intermediates like dichlorinated byproducts, which may form via over-halogenation .

- Catalyst Optimization : Replace traditional bases (KOH) with milder agents (KCO) to suppress elimination reactions, as demonstrated in difluorocarbene generation from 2-chloro-2,2-difluoroacetophenone .

- Temperature Control : Maintain reaction temperatures below 150°C to prevent Friedel-Crafts acylation side products .

Q. How can researchers validate the environmental safety of this compound in industrial applications?

- Methodological Answer : Perform ecotoxicological assays (e.g., Daphnia magna acute toxicity tests) and biodegradation studies under OECD guidelines. Computational tools like EPA’s EPI Suite predict persistence (P) and bioaccumulation (B) factors. For example, structurally similar compounds (CAS 130336-16-2) show moderate persistence (P = 2.1) and low bioaccumulation potential (B = 0.3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。